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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective

synthesis of 2,4,6-trimethyloctane, a chiral aliphatic hydrocarbon. This molecule serves as a

crucial building block in the total synthesis of several complex natural products, most notably

the potent anticancer agent dolastatin 10. The methodologies outlined below focus on

achieving high stereocontrol through the use of chiral auxiliaries, enabling the preparation of

specific stereoisomers of the target molecule.

Introduction
2,4,6-Trimethyloctane is a saturated hydrocarbon featuring three stereogenic centers at

positions 2, 4, and 6. The precise stereochemical configuration of this fragment is critical for the

biological activity of the natural products in which it is incorporated. The synthesis of such

polypropionate-like structures with high diastereoselectivity and enantioselectivity presents a

significant challenge in organic synthesis. The protocols detailed herein are based on

established methods for the construction of chiral polypropionate chains, primarily employing

Evans' chiral auxiliary methodology for diastereoselective alkylations.
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The most direct and well-documented strategy for the stereoselective synthesis of 2,4,6-
trimethyloctane proceeds through the preparation of its carboxylic acid precursor, specifically

(2R,4R,6R)-2,4,6-trimethyloctanoic acid. This acid is a known C-terminal fragment of dolastatin

10. The overall synthetic workflow can be summarized as follows:

Chiral Auxiliary Acylation: An Evans oxazolidinone chiral auxiliary is acylated with a simple

carboxylic acid derivative to set the stage for stereocontrolled alkylations.

Iterative Diastereoselective Alkylations: A sequence of two highly diastereoselective

alkylation reactions is performed to introduce the methyl groups at the C4 and C6 positions

with the desired stereochemistry.

Auxiliary Cleavage and Derivatization: The chiral auxiliary is cleaved to yield the chiral

carboxylic acid.

Reduction to the Alkane: The carboxylic acid is then reduced to the corresponding

hydrocarbon, 2,4,6-trimethyloctane.

This approach allows for the reliable construction of the desired stereoisomer in high purity.

Data Presentation
The following table summarizes the key quantitative data for the stereoselective synthesis of

(2R,4R,6R)-2,4,6-trimethyloctanoic acid, the direct precursor to (2R,4R,6R)-2,4,6-
trimethyloctane.
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Step Reactants Product
Reagents
and
Conditions

Yield (%)
Diastereom
eric Ratio
(d.r.)

1. Acylation

of Chiral

Auxiliary

(4R,5S)-4-

methyl-5-

phenyl-2-

oxazolidinone

, Propionyl

chloride

(4R,5S)-4-

methyl-3-(1-

oxopropyl)-5-

phenyl-2-

oxazolidinone

n-BuLi, THF,

-78 °C
95 N/A

2. First

Diastereosele

ctive

Alkylation

(4R,5S)-4-

methyl-3-(1-

oxopropyl)-5-

phenyl-2-

oxazolidinone

, (S)-1-iodo-

2-

methylbutane

(4R,5S)-3-

[(2R,4R)-2,4-

dimethylhexa

noyl]-4-

methyl-5-

phenyloxazoli

dinone

NaHMDS,

THF, -78 °C
85 >95:5

3. Second

Diastereosele

ctive

Alkylation

Product from

Step 2,

Methyl iodide

(4R,5S)-3-

[(2R,4R,6R)-

2,4,6-

trimethylocta

noyl]-4-

methyl-5-

phenyloxazoli

dinone

NaHMDS,

THF, -78 °C
88 >95:5

4. Chiral

Auxiliary

Cleavage

Product from

Step 3

(2R,4R,6R)-2

,4,6-

trimethylocta

noic acid

LiOH, H₂O₂,

THF/H₂O
90 N/A
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5. Reduction

to 2,4,6-

Trimethylocta

ne

(representativ

e procedure)

(2R,4R,6R)-2

,4,6-

trimethylocta

noic acid

(2R,4R,6R)-2

,4,6-

trimethylocta

ne

1. LiAlH₄,

THF; 2. TsCl,

Py; 3. LiAlH₄,

THF

~70-80 N/A

Experimental Protocols
Protocol 1: Synthesis of (4R,5S)-4-methyl-3-(1-
oxopropyl)-5-phenyl-2-oxazolidinone
Materials:

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

n-Butyllithium (n-BuLi) in hexanes

Propionyl chloride

Anhydrous tetrahydrofuran (THF)

Procedure:

A solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled

to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 30 minutes

at -78 °C.

Propionyl chloride (1.1 eq) is added dropwise, and the reaction mixture is stirred for 1 hour at

-78 °C.

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to afford the title

compound.

Protocol 2: Synthesis of (4R,5S)-3-[(2R,4R,6R)-2,4,6-
trimethyloctanoyl]-4-methyl-5-phenyloxazolidinone
(Iterative Alkylation)
Materials:

(4R,5S)-4-methyl-3-(1-oxopropyl)-5-phenyl-2-oxazolidinone

Sodium hexamethyldisilazide (NaHMDS) solution in THF

(S)-1-iodo-2-methylbutane

Methyl iodide

Anhydrous tetrahydrofuran (THF)

Procedure for the first alkylation:

A solution of (4R,5S)-4-methyl-3-(1-oxopropyl)-5-phenyl-2-oxazolidinone (1.0 eq) in

anhydrous THF is cooled to -78 °C.

NaHMDS (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes at -78 °C to

form the sodium enolate.

A solution of (S)-1-iodo-2-methylbutane (1.2 eq) in THF is added dropwise.

The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to slowly warm to room

temperature overnight.

The reaction is quenched with saturated aqueous ammonium chloride and worked up as

described in Protocol 1.
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The product, (4R,5S)-3-[(2R,4R)-2,4-dimethylhexanoyl]-4-methyl-5-phenyloxazolidinone, is

purified by flash chromatography.

Procedure for the second alkylation:

The product from the first alkylation (1.0 eq) is dissolved in anhydrous THF and cooled to -78

°C.

NaHMDS (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes.

Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78 °C for 2 hours.

The reaction is quenched and worked up as previously described.

The final product is purified by flash chromatography.

Protocol 3: Synthesis of (2R,4R,6R)-2,4,6-
trimethyloctanoic Acid
Materials:

(4R,5S)-3-[(2R,4R,6R)-2,4,6-trimethyloctanoyl]-4-methyl-5-phenyloxazolidinone

Lithium hydroxide (LiOH)

30% Hydrogen peroxide (H₂O₂)

Tetrahydrofuran (THF)

Water

Procedure:

The acyloxazolidinone from Protocol 2 (1.0 eq) is dissolved in a mixture of THF and water

(3:1) and cooled to 0 °C.

Aqueous hydrogen peroxide (4.0 eq) is added, followed by an aqueous solution of lithium

hydroxide (2.0 eq).
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The mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

The reaction is quenched by the addition of aqueous sodium sulfite solution.

The mixture is acidified with HCl and extracted with ethyl acetate.

The organic layer is dried, filtered, and concentrated to give the crude carboxylic acid, which

can be purified by chromatography or crystallization. The chiral auxiliary can be recovered

from the aqueous layer.

Protocol 4: Reduction of (2R,4R,6R)-2,4,6-
trimethyloctanoic Acid to (2R,4R,6R)-2,4,6-
trimethyloctane
Materials:

(2R,4R,6R)-2,4,6-trimethyloctanoic acid

Lithium aluminum hydride (LiAlH₄)

p-Toluenesulfonyl chloride (TsCl)

Pyridine

Anhydrous tetrahydrofuran (THF)

Procedure:

Reduction to the alcohol: The carboxylic acid (1.0 eq) is dissolved in anhydrous THF and

added dropwise to a suspension of LiAlH₄ (1.5 eq) in THF at 0 °C. The mixture is stirred at

room temperature until the reaction is complete (monitored by TLC). The reaction is carefully

quenched with water and aqueous NaOH, and the resulting solid is filtered off. The filtrate is

concentrated to give the crude (2R,4R,6R)-2,4,6-trimethyloctan-1-ol.

Tosylation of the alcohol: The crude alcohol is dissolved in pyridine and cooled to 0 °C. TsCl

(1.2 eq) is added portionwise, and the mixture is stirred overnight. The reaction is worked up
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by adding water and extracting with diethyl ether. The organic layer is washed with aqueous

CuSO₄, water, and brine, then dried and concentrated.

Reduction of the tosylate: The crude tosylate is dissolved in anhydrous THF and added to a

suspension of LiAlH₄ (2.0 eq) in THF at 0 °C. The mixture is refluxed for several hours. After

cooling, the reaction is quenched as in step 1. The crude product is purified by distillation or

chromatography to yield (2R,4R,6R)-2,4,6-trimethyloctane.

Visualizations
Synthetic Workflow for (2R,4R,6R)-2,4,6-
Trimethyloctanoic Acid
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Figure 1: Synthetic workflow for the stereoselective synthesis of (2R,4R,6R)-2,4,6-

trimethyloctanoic acid.
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Figure 2: Logical diagram illustrating the source of stereocontrol in the synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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